molecular formula C11H11Cl2NO3S B3019890 1-(3,4-Dichlorobenzenesulfonyl)piperidin-4-one CAS No. 871216-74-9

1-(3,4-Dichlorobenzenesulfonyl)piperidin-4-one

Cat. No.: B3019890
CAS No.: 871216-74-9
M. Wt: 308.17
InChI Key: NECCRLARFQAYIY-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorobenzenesulfonyl)piperidin-4-one is a chemical compound with the molecular formula C11H11Cl2NO3S. It is known for its applications in various scientific research fields, including organic synthesis and medicinal chemistry. The compound features a piperidin-4-one core substituted with a 3,4-dichlorobenzenesulfonyl group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dichlorobenzenesulfonyl)piperidin-4-one typically involves the reaction of piperidin-4-one with 3,4-dichlorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to slightly elevated temperatures
  • Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dichlorobenzenesulfonyl)piperidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the piperidin-4-one core or the dichlorobenzene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones

    Reduction: Sulfides

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-(3,4-Dichlorobenzenesulfonyl)piperidin-4-one is utilized in several scientific research areas:

    Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is used in biochemical assays to study enzyme interactions and inhibition.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound finds applications in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dichlorobenzenesulfonyl)piperidine: Lacks the ketone group, which may affect its reactivity and binding properties.

    1-(3,4-Dichlorobenzenesulfonyl)pyrrolidin-2-one: Contains a pyrrolidin-2-one core instead of piperidin-4-one, leading to different chemical and biological properties.

    1-(3,4-Dichlorobenzenesulfonyl)morpholine: Features a morpholine ring, which can influence its solubility and reactivity.

Uniqueness

1-(3,4-Dichlorobenzenesulfonyl)piperidin-4-one is unique due to its specific combination of the piperidin-4-one core and the 3,4-dichlorobenzenesulfonyl group. This combination imparts distinct chemical properties, making it valuable for various research applications.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)sulfonylpiperidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2NO3S/c12-10-2-1-9(7-11(10)13)18(16,17)14-5-3-8(15)4-6-14/h1-2,7H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NECCRLARFQAYIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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